Barium-133 sulfate

Description

Contextualization of Radioisotopes in Modern Science and Technology

Radioisotopes, which are atoms with unstable nuclei that emit radiation, are fundamental to numerous advancements in modern science and technology. researchgate.net Their predictable decay and the detectable nature of their emissions allow them to be used as tracers in complex systems, as sources of energy, and for analytical purposes. researchgate.netezag.com In industry, radioisotopes are crucial for applications such as gauging the thickness of materials, inspecting welds, and monitoring fluid flow. ezag.com The medical field, in particular, has been revolutionized by the use of radioisotopes for both diagnostic imaging and therapeutic purposes. researchgate.net Scientists can harness the properties of specific radioisotopes, like Barium-133, by incorporating them into chemical compounds, thereby directing their radioactive properties to specific applications. radiacode.com

Historical Development and Evolution of Barium-133 Applications

The journey of Barium-133 in scientific applications has been one of continuous evolution. Early research in the 1970s explored the use of Barium-131, a shorter-lived isotope, as a bone-seeking agent for skeletal imaging, with comparative studies also involving Barium-133. hzdr.denih.gov These early investigations into the biodistribution of barium radioisotopes laid the groundwork for understanding their behavior in biological systems. hzdr.de

A pivotal application that emerged and solidified the importance of Barium-133 was its use as a long-lived calibration source for gamma-ray detectors. researchgate.netradiacode.com Its relatively long half-life and well-defined gamma-ray emissions made it an ideal standard for ensuring the accuracy of radiation measurement instruments. researchgate.netradiacode.com Notably, Barium-133 became a valuable surrogate for the shorter-lived Iodine-131, a critical isotope in nuclear medicine for thyroid diagnostics and therapy, allowing for reliable calibration of instruments used to measure I-131 uptake. nist.gov This application has been crucial in maintaining the quality and accuracy of nuclear medicine procedures.

Unique Radiometric and Material Characteristics of Barium-133 Sulfate (B86663) for Research

Barium-133 is a man-made radioisotope, typically produced in nuclear reactors through the neutron irradiation of enriched Barium-132. radiacode.comlnhb.fr It decays by electron capture with a half-life of approximately 10.52 to 10.54 years, emitting a series of gamma rays with distinct and well-characterized energies. radiacode.comstanford.edu The most prominent gamma-ray emissions occur at energies of 81.0 keV, 302.85 keV, and 356.01 keV. jaea.go.jp

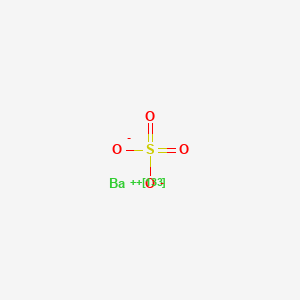

When combined with sulfate to form Barium-133 sulfate (¹³³BaSO₄), the resulting compound is a solid that is virtually insoluble in water. wikipedia.org This low solubility is a key characteristic, making it a stable and localized source of radiation in various applications. The combination of the long half-life of Barium-133 and the insolubility of the sulfate form ensures a predictable and contained radioactive source, which is highly desirable for calibration purposes and certain tracer studies.

Radiometric Data for Barium-133

| Property | Value |

|---|---|

| Half-Life | 10.52 - 10.54 years |

| Decay Mode | Electron Capture |

| Principal Gamma Energies (keV) | 81.00, 302.85, 356.01 |

This table presents the key radiometric properties of the Barium-133 isotope, including its half-life, mode of decay, and its most prominent gamma-ray emissions with their respective energies and intensities. radiacode.comlnhb.frjaea.go.jp

Scope and Orientations of Contemporary Academic Research

Current research continues to leverage the unique properties of this compound in diverse and innovative ways. In environmental science, its insolubility and the known decay rate of ¹³³Ba make it an excellent tracer for studying processes in aquatic and soil environments. For instance, it is used to investigate the cycling of barium in the ocean, providing insights into marine productivity and ocean circulation. geomar.defrontiersin.orgmdpi.com The compound is also instrumental in studies of sulfate-reducing bacteria, where the release of barium from this compound can be monitored to understand microbial processes in sediments and their impact on the environment, such as in oil fields. researchgate.netusgs.govnih.gov

In the burgeoning field of nanomedicine, this compound is being incorporated into nanoparticles. nih.gov These radiolabeled nanoparticles are being developed for theranostic applications, which combine therapy and diagnostics. Research is exploring their use in targeted drug delivery and for targeted alpha therapy, a promising approach in cancer treatment. nih.govmdpi.comfrontiersin.orgmdpi.com The ability to track these nanoparticles within a biological system via the gamma emissions of Barium-133 is crucial for developing and validating these novel therapeutic strategies. frontiersin.org

Properties

CAS No. |

34653-35-5 |

|---|---|

Molecular Formula |

BaO4S |

Molecular Weight |

228.97 g/mol |

IUPAC Name |

barium-133(2+);sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2/i1-4; |

InChI Key |

TZCXTZWJZNENPQ-VVUPZWBASA-L |

Isomeric SMILES |

[O-]S(=O)(=O)[O-].[133Ba+2] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Radiochemical Production and Purification of Barium 133 Isotope and Its Sulfate Forms

Nuclear Synthesis Pathways for Barium-133 Generation

Barium-133 is primarily produced through the neutron activation of stable barium isotopes in a nuclear reactor. radiacode.comradiacode.com Alternative methods involving proton irradiation of cesium targets have also been explored.

Neutron Activation of Barium Isotopes (e.g., Ba-132, Ba-130 targets)

The most common method for producing Barium-133 is through the neutron capture reaction of enriched Barium-132 (¹³²Ba) targets. isotopes.govlnhb.frtracesciences.com This process, represented by the nuclear reaction ¹³²Ba(n,γ)¹³³Ba, involves irradiating the target with thermal neutrons in a high-flux reactor. lnhb.frnii.ac.jp The natural abundance of ¹³²Ba is very low, at approximately 0.101%, making the use of enriched targets necessary for efficient production. tracesciences.comnii.ac.jp

Studies conducted at Oak Ridge National Laboratory's High Flux Isotope Reactor (HFIR) have demonstrated that the experimental yield of ¹³³Ba is approximately 370 MBq (~10 mCi) per milligram of ¹³²Ba for a single irradiation cycle. researchgate.netisotopes.gov The measured thermal and resonance cross-sections for the ¹³²Ba(n,γ) reaction are 7.2 ± 0.2 barns and 39.9 ± 1.3 barns, respectively. researchgate.netisotopes.gov These values account for the production of both the ground and metastable states of ¹³³Ba.

While the primary target for ¹³³Ba production is ¹³²Ba, the irradiation of enriched ¹³⁰Ba targets to produce Barium-131 (¹³¹Ba) can also lead to the co-production of ¹³³Ba as a significant impurity. researchgate.net The natural abundance of ¹³⁰Ba is about 0.106%. tracesciences.com

Table 1: Neutron Activation Parameters for Barium-133 Production

| Parameter | Value | Reference |

|---|---|---|

| Target Isotope | Enriched Barium-132 | isotopes.govlnhb.frtracesciences.com |

| Nuclear Reaction | ¹³²Ba(n,γ)¹³³Ba | lnhb.frnii.ac.jp |

| Natural Abundance of ¹³²Ba | ~0.101% | tracesciences.comnii.ac.jp |

| Experimental Yield | ~370 MBq/mg of ¹³²Ba | researchgate.netisotopes.gov |

| Thermal Cross-Section | 7.2 ± 0.2 b | researchgate.netisotopes.gov |

| Resonance Integral | 39.9 ± 1.3 b | researchgate.netisotopes.gov |

| Common Impurity | Barium-131 (from ¹³⁰Ba) | researchgate.net |

Proton Irradiation of Cesium Targets (e.g., Cs-133(p,3n)Ba-131 decay to Ba-133)

An alternative, though less common, route for generating barium radioisotopes involves the proton irradiation of Cesium-133 (¹³³Cs) targets in a cyclotron. nih.gov The primary reaction of interest in this method is often the ¹³³Cs(p,3n) reaction, which produces Barium-131 (¹³¹Ba). nih.govhzdr.de However, this process can also result in the production of ¹³³Ba as an isotopic impurity. nih.gov

Research has shown that irradiating a ¹³³Cs target with 27.5 MeV proton beams can yield ¹³¹Ba with a ¹³³Ba impurity of about 0.01%. researchgate.netnih.gov Another possible reaction is ¹³³Cs(p,n)¹³³Ba, although this is generally associated with lower yields compared to neutron activation methods. vulcanchem.com Deuteron-induced reactions on ¹³³Cs, such as ¹³³Cs(d,2n), have also been investigated as a potential production route for ¹³³Ba. researchgate.net

Reactor Production Optimization and Yield Enhancement Studies

Optimizing the production of Barium-133 in a nuclear reactor involves careful consideration of several factors to maximize yield and purity. The use of highly enriched ¹³²Ba targets is a critical first step due to the low natural abundance of this isotope. tracesciences.com

At facilities like the High Flux Isotope Reactor (HFIR), production requires over a year of irradiation to achieve a specific activity greater than 16 curies per gram. isotopes.gov Following irradiation, the product undergoes a purification process, which typically involves dissolution and ion-exchange chromatography to separate it from target material and other isotopic impurities like ¹³¹Ba and ¹⁴⁰Ba. isotopes.govvulcanchem.com The final product is often a Barium-133 nitrate (B79036) solution with a radionuclidic purity exceeding 99.9%. isotopes.govisotopes.gov

The long lead time for ¹³³Ba production, often exceeding one year, necessitates that requests for this isotope be made well in advance. isotopes.gov

Chemical Synthesis Methodologies for Barium-133 Sulfate (B86663) (BaSO₄)

Barium-133 sulfate is an inorganic salt with the chemical formula ¹³³BaSO₄. vulcanchem.com It is characterized by its negligible solubility in water. vulcanchem.comnih.gov The synthesis of ¹³³BaSO₄ is typically achieved through precipitation reactions where a soluble barium salt containing ¹³³Ba is reacted with a sulfate source.

Direct Precipitation Techniques and Process Control

Direct precipitation is a straightforward method for synthesizing this compound. This technique involves adding a solution containing sulfate ions to a solution containing ¹³³Ba²⁺ ions, leading to the formation of a BaSO₄ precipitate due to its very low solubility. vulcanchem.comgtk.fi

The process can be controlled to produce particles of a desired size. For instance, nanoparticles can be synthesized by carefully managing parameters such as supersaturation, the ratio of free ions, and mixing conditions. researchgate.net The use of a spinning disk reactor has been shown to influence particle size through control of rotation speed and reactant concentrations. The reaction can be carried out using various barium salts, with BaS being a beneficial option as it can reduce the formation of other precipitates like gypsum and allows for direct treatment of acidic solutions. gtk.fi The purity of the final BaSO₄ product is critical for many applications and can be confirmed through analytical techniques like X-ray fluorescence (XRF). mdpi.com

Microemulsion and Template-Assisted Synthesis Routes

More advanced synthesis methods for creating highly controlled BaSO₄ nanoparticles involve the use of microemulsions and templates. A microemulsion is a thermodynamically stable, transparent dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. psu.edugoogle.com These systems can act as nanoreactors for the synthesis of nanoparticles. psu.edu

In a typical microemulsion synthesis of BaSO₄, two separate microemulsions are prepared, one containing the barium ions and the other containing the sulfate ions. psu.edu When these are mixed, the droplets collide and coalesce, allowing the reactants to mix and precipitate BaSO₄ within the confined space of the microemulsion, thereby controlling particle size and morphology. psu.edu

Template-assisted synthesis is another approach where a template, such as a polymer or a surfactant, directs the growth of the BaSO₄ crystals. vulcanchem.comresearchgate.netrsc.org For example, sub-10 nm BaSO₄ nanoparticles have been fabricated using a templated precipitation approach where barium alendronate complexes are formed, followed by the addition of sulfate. vulcanchem.com This method resulted in monodisperse nanoparticles with a radiochemical yield of 30-40%. vulcanchem.com

Table 2: Comparison of this compound Synthesis Methods

| Synthesis Method | Description | Key Features | References |

|---|---|---|---|

| Direct Precipitation | Mixing soluble ¹³³Ba²⁺ and SO₄²⁻ solutions to form a precipitate. | Simple, scalable; particle size can be controlled by reaction conditions. | vulcanchem.comgtk.firesearchgate.net |

| Microemulsion Synthesis | Using water-in-oil microemulsions as nanoreactors for precipitation. | Produces uniform nanoparticles; particle size controlled by microemulsion parameters. | psu.eduresearchgate.net |

| Template-Assisted Synthesis | Using a template (e.g., polymer, surfactant) to guide crystal growth. | Allows for the creation of nanoparticles with specific sizes and morphologies. | vulcanchem.comresearchgate.netrsc.org |

Influence of Reaction Parameters on Particle Morphology and Size Distribution

The physical characteristics of this compound (¹³³BaSO₄) particles, specifically their shape (morphology) and size, are critically influenced by the conditions under which the precipitation reaction occurs. Controlling these parameters is essential for producing a final product with consistent and desirable properties for its intended application. Key reaction parameters include pH, reactant concentrations, temperature, and aging time.

The pH of the reaction solution has a notable effect on particle size and morphology. For instance, in the presence of certain additives, a higher pH can lead to the formation of smaller, rice-shaped barium sulfate particles. ezag.com Variations in acidity can significantly affect the filterability of the precipitate and the extent to which foreign ions are incorporated into the crystal structure. libretexts.org

Temperature is another variable that can be manipulated to control particle size. Research has shown varied effects, with one study noting that among temperatures of 10 °C, 25 °C, 50 °C, and 80 °C, the smallest particle size (257.8 nm) was achieved at 25 °C. ezag.com The process of "digestion," where the precipitate is heated in its mother liquor (e.g., at 90 °C for an hour), promotes the formation of larger and purer crystals. libretexts.org

The duration of the reaction and the subsequent aging of the precipitate also play a role in the final particle characteristics. Depending on the experimental conditions, including the aging of the particle growth, various crystal morphologies such as flowers, ellipsoids, or spheres can be obtained. libretexts.org

Interactive Table: Effect of Reaction Parameters on Barium Sulfate Particle Characteristics

| Parameter | Effect on Particle Morphology & Size | Research Findings |

| pH | Influences particle size and shape. | Higher pH can lead to smaller, rice-shaped particles. ezag.com Acidity variations affect filterability and purity. libretexts.org |

| Reactant Concentration | Can have a minor effect on morphology. | Some studies show no significant influence on morphology. ezag.com The ratio of [Ba²⁺]/[SO₄²⁻] is an important factor for morphology and size. libretexts.org |

| Temperature | Affects final particle size. | Optimal temperatures can yield smaller particles (e.g., 257.8 nm at 25°C). ezag.com Digestion at elevated temperatures (90°C) aids in forming larger, purer crystals. libretexts.org |

| Precipitant Addition Rate | Crucial for controlling crystallinity. | Slow addition minimizes coprecipitation of impurities like chlorides and promotes larger crystal growth. libretexts.org |

Role of Additives and Modifiers in Controlling Crystallization

The crystallization of this compound can be precisely controlled through the use of various additives and modifiers. These substances, even at very low concentrations, can significantly alter the kinetics of crystal growth, particle size, and morphology by interacting with the crystal surfaces. mdpi.com

Organic and inorganic compounds can act as crystal growth modifiers. For example, phosphonate-based molecules, such as diethylenetriamine (B155796) penta (methylphosphonic acid) (DETPMP), are effective inhibitors. libretexts.org They can induce marked morphological changes, producing oblate spheroids or distorted, smaller crystals by chelating with Ba²⁺ ions during nucleation and adsorbing onto the crystal surface to inhibit growth. libretexts.orgisotopes.gov The effectiveness of these inhibitors can be influenced by other ions present in the solution; for instance, some phosphonates show little inhibition in the absence of Ca²⁺ ions, suggesting that calcium phosphonate (B1237965) complexes are the active inhibiting species. isotopes.gov

Polymers are another major class of modifiers. Polymeric additives like polyacrylic acid (PAA), polyvinyl sulfonic acid (PVS), and polyethylene (B3416737) glycol (PEG) have been shown to be effective at reducing the rate of barium sulfate crystallization. customs.go.jp The presence of carboxyl groups on the polymer backbone is a key factor in their inhibitory effect. mdpi.com Studies have shown that poly(maleic acid) and poly(acrylic acid) are particularly effective at inhibiting precipitation. uspnf.com The use of such polymers can lead to highly modified crystal structures. uspnf.com For example, certain polymers can induce the formation of long bundles of needles or fractal-like hollow cones depending on the pH. isotopes.gov

Other additives like methyl glycine (B1666218) diacetic acid (MGDA) have also been studied in detail. The dosage of MGDA can significantly affect the particle size distribution of barium sulfate, with particle size increasing as the dosage of MGDA decreases. ezag.com

Interactive Table: Influence of Additives on Barium Sulfate Crystallization

| Additive/Modifier | Type | Effect on Crystallization |

| Phosphonates (e.g., DETPMP) | Organic Acid | Inhibits crystal growth, alters morphology to spheroids/distorted stars, reduces particle size. libretexts.orgisotopes.gov |

| Polyacrylic Acid (PAA) | Polymer | Good growth inhibitor, reduces crystallization speed, modifies crystal structure. mdpi.comcustoms.go.jpuspnf.com |

| Polyethylene Glycol (PEG) | Polymer | Least effective among PAA and PVS in reducing crystallization speed. customs.go.jp |

| Polystyrene | Polymer | Effective in decreasing crystal size. customs.go.jp |

| Methyl Glycine Diacetic Acid (MGDA) | Chelating Agent | Affects particle size distribution; decreasing dosage leads to larger particles. ezag.com |

| Sodium Tripolyphosphate | Inorganic Salt | Retards crystal growth. nist.gov |

Radionuclidic and Chemical Purity Assessment of this compound Products

Ensuring the purity of this compound is paramount for its use in specialized applications. The assessment involves evaluating both radionuclidic purity (the proportion of total radioactivity due to ¹³³Ba) and chemical purity (the absence of unwanted non-radioactive substances). uspnf.com

Radionuclidic impurities are unwanted radionuclides that can interfere with the intended application and may deliver an undesired radiation dose. uspnf.com For ¹³³Ba produced via neutron capture on enriched Barium-132, potential radionuclidic impurities include other barium isotopes, such as ¹³⁴Ba, and decay products or activation byproducts like Cesium-134 (¹³⁴Cs). nist.govwebelements.com The radionuclidic purity of commercially available ¹³³Ba can exceed 99.9%. isotopes.gov

Chemical impurities refer to non-radioactive contaminants. For barium sulfate, these can include other heavy metals (like lead), acid-soluble substances, and soluble barium salts. lucideon.com Pharmacopoeial standards set strict limits for these impurities. For example, specifications may limit heavy metals to 0.0010% and arsenic to 0.0001%. nih.gov The presence of foreign anions like nitrate and chlorate, or cations such as ferric iron and calcium, can be introduced during the precipitation process through coprecipitation. libretexts.org

Analytical Techniques for Impurity Profiling (e.g., Gamma Spectrometry for Ba-134, Cs-134)

A suite of analytical techniques is employed to profile and quantify impurities in this compound.

Gamma-ray spectrometry is the primary and most sensitive method for determining radionuclidic purity. ezag.com High-resolution gamma-ray spectrometers, typically using high-purity germanium (HPGe) detectors, can identify and quantify specific gamma-emitting impurities by detecting their characteristic gamma-ray energies. ezag.commdpi.com This technique is used to detect impurities such as ¹³⁴Cs in ¹³³Ba preparations. nist.gov For instance, a proficiency test for measuring ¹³⁴Cs used gamma spectrometers calibrated with standard sources including ¹³³Ba. iaea.org The sum-peak method in gamma spectrometry is another absolute method that can be used for the calibration of ¹³³Ba. iaea.org

Radiochemical analysis may supplement gamma spectrometry to check for certain radionuclides. ezag.com This can involve chemical separation of the impurity followed by its measurement.

For chemical impurities , traditional wet chemistry and instrumental methods are used. Pharmacopoeial analyses often involve qualitative identification tests for barium and sulfate, pH measurements, and limit tests for specific impurities like sulfides and acid-soluble substances. lucideon.com A quantitative gravimetric assay for barium as the insoluble chromate (B82759) salt is also a standard method. lucideon.com Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to assess elemental purity. nih.gov Nephelometric or turbidimetric analysis of barium sulfate suspensions can be used to determine very low levels of sulfate impurities in other salts. acs.org

Separation and Purification Strategies for Radioactive and Chemical Contaminants

Several strategies are employed to remove radioactive and chemical contaminants to achieve high-purity this compound.

Ion exchange chromatography is a highly effective method for separating ¹³³Ba from target material and other radionuclides. For example, after production, ¹³³Ba can be purified using inorganic processing and ion exchange. isotopes.gov Specific resins, such as SR Resin, have been used effectively to separate barium isotopes from irradiated cesium chloride targets, yielding ¹³³Ba with high radiochemical purity. mdpi.com Crystalline zirconium phosphate (B84403) compounds have also shown excellent selectivity, efficiently separating ¹³³Ba from other elements like yttrium. nih.gov

Precipitation and co-precipitation are fundamental techniques. Since radium and barium have similar chemical properties, the precipitation of barium sulfate is a common method for the co-precipitation and removal of radium isotopes from solutions. researchgate.netiaea.org Conversely, careful control of precipitation conditions is necessary to avoid the unwanted co-precipitation of cationic impurities with the this compound product. libretexts.org The process can be manipulated for purification; for example, dissolving the precipitate in reagents like ethylenediaminetetraacetic acid (EDTA) allows for further separation steps. researchgate.net

Acid leaching can be used to remove acid-soluble chemical impurities. After initial purification steps, the barium sulfate product can be leached with acids like sulfuric or hydrochloric acid to dissolve any remaining soluble contaminants. nih.gov

Other methods such as solvent extraction and the use of specialized adsorbents like activated carbon have also been investigated for the removal of ¹³³Ba from aqueous solutions. researchgate.netgoogle.com

Nuclear Spectroscopic Characterization of Barium 133 Isotope

Decay Scheme Analysis of Barium-133 (Electron Capture Decay)

Barium-133 undergoes 100% electron capture decay to form Caesium-133 (¹³³Cs). kaeri.re.kriaea.org The decay process primarily populates two main excited nuclear states of ¹³³Cs. lnhb.fr The most significant branch, accounting for 85.4% of decays, feeds the excited state at 437 keV. lnhb.fr A secondary branch of 14.5% populates the 383 keV excited state. lnhb.fr

In addition to these primary pathways, there are three significantly less probable (very minor) branches that decay to the 160 keV and 81 keV excited levels, as well as to the ground state of ¹³³Cs. lnhb.fr The decay energy (Q-value) for the electron capture process is 517.3 (10) keV. lnhb.fr The analysis of the decay scheme is fundamental to understanding the subsequent gamma emissions and is refined through techniques like coincidence spectrometry. iaea.orglnhb.fr Log ft systematics, a method used to classify the forbiddenness of beta decays, suggests that the electron capture branches to the ground state and the 81 keV and 161 keV levels are second-forbidden transitions. lnhb.fr

Precise Determination of Gamma Emission Energies and Intensities

Following the electron capture decay of ¹³³Ba, the excited ¹³³Cs nucleus de-excites by emitting gamma rays at discrete, well-characterized energies. radiacode.comradiacode.com The precise measurement of these gamma emission energies and their intensities is critical for the use of ¹³³Ba as a calibration source for gamma-ray spectrometers, particularly in the energy range of 50 to 400 keV. radiacode.comosti.gov High-purity germanium (HPGe) detectors are commonly used for these precise measurements. iaea.orgosti.gov

Studies have been conducted to re-evaluate and determine these values with high precision, often achieving uncertainties as low as 0.6 to 2.7 eV for energy measurements. osti.gov The intensities, or emission probabilities, are determined through methods like 4πβ-γ or 4πX-γ coincidence counting. iaea.org The most prominent gamma emissions occur at approximately 356 keV, 303 keV, and 81 keV. radiacode.com

Below is a data table of precisely measured gamma emission energies and their corresponding intensities for the decay of Barium-133.

Table 1: Principal Gamma Emissions of Barium-133

| Energy (keV) | Intensity (%) | Source |

|---|---|---|

| 53.1622 (18) | 2.199 (22) | ezag.comresearchgate.net |

| 79.6142 (19) | 2.62 (6) | ezag.comresearchgate.net |

| 80.9979 (11) | 34.06 (27) | radiacode.comezag.comresearchgate.net |

| 160.6121 (16) | 0.646 (8) | ezag.comresearchgate.net |

| 223.237 (2) | 0.450 (4) | ezag.comresearchgate.net |

| 276.3992 (21) | 7.164 (22) | ezag.comresearchgate.net |

| 302.8512 (16) | 18.33 (6) | radiacode.comezag.comresearchgate.net |

| 356.0134 (17) | 62.05 (19) | radiacode.comezag.comresearchgate.net |

| 383.8491 (12) | 8.94 (3) | ezag.comresearchgate.net |

Half-Life Measurement and Validation Studies

The half-life of ¹³³Ba is a critical parameter for its use as a radiometric standard. Numerous studies over the years have aimed to measure this value with increasing accuracy. These validation studies are often conducted by national metrology institutes to ensure international consistency. bipm.org Early measurements reported values around 10.7 years. tandfonline.com More recent evaluations and measurements have provided more precise values. The Decay Data Evaluation Project (DDEP) provides a recommended half-life based on a weighted average of multiple experimental results. lnhb.fr

The following table summarizes various reported half-life values for Barium-133.

Table 2: Reported Half-Life Values for Barium-133

| Half-Life | Unit | Source |

|---|---|---|

| 10.51 | Years | kaeri.re.krwikipedia.org |

| ~10.5 | Years | radiacode.comradiacode.com |

| 10.539 (6) | Years | lnhb.fr |

| 10.551 | Years | isotopes.gov |

| 3835 (37) | Days | bipm.org |

| 3848 (6) | Days | ezag.com |

| 3849.3 (23) | Days | lnhb.fr |

Internal Conversion Electron Spectroscopy of Barium-133 Decay

In addition to gamma-ray emission, the de-excitation of the ¹³³Cs nucleus can occur via internal conversion. In this process, the excitation energy is transferred directly to an orbital electron, which is then ejected from the atom. The study of these internal conversion electrons (ICE) provides valuable information about the multipolarity of the nuclear transitions. cdnsciencepub.com

Spectrometers, including magnetic beta spectrometers and mini-orange electron transporters paired with Si(Li) detectors, are used to measure the energy and intensity of these electrons. researchgate.netcapes.gov.briaea.org Recent studies have reported the relative conversion intensities of eighteen different conversion lines, with four of these being reported for the first time. researchgate.net This comprehensive data, along with the derived internal conversion coefficients (ICCs), is highly valuable for calibrating electron spectrometers. researchgate.net The analysis of L-subshell ratios for transitions like the 81 keV transition also provides deeper insight into the nuclear structure. researchgate.net

Table 3: Selected Internal Conversion Electron (ce) Emissions from Barium-133 Decay

| Electron Line | Energy (keV) | Relative Intensity (%) | Source |

|---|---|---|---|

| ce-K-1 | 17.18 | 10.6 (4) | ezag.com |

| ce-K-2 | 43.64 | 3.43 (16) | ezag.com |

| ce-K-3 | 45.01 | 45.2 (10) | ezag.com |

| ce-L-3 | 75.28 | 7.37 (23) | ezag.com |

| ce-K-7 | 266.87 | 0.70 (6) | ezag.com |

| ce-K-8 | 320.03 | 1.31 (4) | ezag.com |

Coincidence Spectrometry for Decay Data Refinement

Coincidence spectrometry is a powerful technique used to refine and validate the decay scheme of radionuclides like ¹³³Ba. This method involves detecting two or more radiations (e.g., gamma-gamma or X-ray-gamma) that are emitted in a cascade from the same decaying nucleus. iaea.orgiaea.org By analyzing these coincident events, researchers can establish the relationships between different transitions and confirm the energy levels of the daughter nucleus, ¹³³Cs. iaea.org

For ¹³³Ba, gamma-gamma coincidence measurements using HPGe detectors have been instrumental in constructing the energy level scheme of ¹³³Cs up to 437.3 keV. iaea.org This technique helps to reduce background and clearly identify related gamma-ray cascades, improving the sensitivity of radionuclide monitoring. The sum-peak method is a specific application of coincidence spectrometry that uses a single detector to measure the sum of energies from coincident photons, allowing for absolute activity measurements without the need for a separate standard. iaea.orgresearchgate.net This method is particularly useful for radionuclides with complex decay schemes like ¹³³Ba. iaea.org

Advanced Structural and Morphological Characterization of Barium Sulfate Formulations

X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline Structure Elucidation

X-ray diffraction (XRD) and neutron diffraction are powerful non-destructive techniques used to determine the crystalline structure of materials. mdpi.comstfc.ac.uk While both methods provide information about the atomic arrangement, they interact with matter differently. X-rays are scattered by the electron cloud of an atom, whereas neutrons are scattered by the atomic nucleus. stfc.ac.uk This fundamental difference makes them complementary techniques, offering a more complete picture of the crystal structure. In the context of Barium-133 sulfate (B86663), these methods are indispensable for confirming the crystal structure, determining lattice parameters, and assessing phase purity and crystallite size.

Lattice Parameter Determination and Unit Cell Refinement

The precise measurement of the lattice parameters—the dimensions of the unit cell—is fundamental to characterizing a crystalline material. For barium sulfate (BaSO₄), which typically crystallizes in the orthorhombic system with the space group Pnma, XRD is the primary tool for this determination. materialsproject.org The diffraction pattern obtained from an XRD experiment consists of a series of peaks, with their positions (diffraction angles, 2θ) being directly related to the d-spacing between crystal planes, as described by Bragg's Law (nλ = 2d sinθ). uci.edu

By accurately measuring the 2θ values of multiple diffraction peaks, the lattice parameters (a, b, and c) of the orthorhombic unit cell can be calculated and refined using least-squares methods. For instance, the standard lattice parameters for barite (the naturally occurring mineral form of barium sulfate) are well-established. materialsproject.org Any deviation from these values in synthesized Barium-133 sulfate could indicate the incorporation of impurities or the presence of strain within the crystal lattice.

Neutron diffraction can also be employed for lattice parameter determination and offers advantages in certain scenarios. mdpi.com For example, due to their interaction with the nucleus, neutrons are particularly sensitive to the positions of light elements, which can be difficult to locate accurately with X-rays. nist.gov

A hypothetical refinement of lattice parameters for a this compound sample using XRD data is presented below.

| Parameter | Refined Value (Å) | Standard Deviation (Å) |

| a | 8.884 | ± 0.002 |

| b | 5.457 | ± 0.001 |

| c | 7.157 | ± 0.002 |

Crystallite Size and Phase Purity Analysis

XRD is a crucial technique for assessing the phase purity of a this compound sample. The resulting diffraction pattern serves as a fingerprint of the crystalline phases present. By comparing the experimental pattern with standard diffraction patterns from databases, such as the International Centre for Diffraction Data (ICDD), one can identify the constituent phases. scielo.br The absence of peaks corresponding to potential impurities, such as unreacted starting materials or other barium compounds, confirms the phase purity of the this compound. scielo.br

Furthermore, the width of the diffraction peaks provides information about the average size of the crystallites in the sample. eag.com Smaller crystallites lead to broader diffraction peaks, a phenomenon described by the Scherrer equation. rigaku.com This analysis is particularly important for nanomaterials, where the crystallite size can significantly influence the material's properties. mdpi.com The Scherrer equation provides a straightforward method for estimating the crystallite size, although more advanced methods that also account for lattice strain can provide more accurate results. rigaku.com

| Sample ID | Major Phase Identified | Secondary Phases Detected | Average Crystallite Size (nm) |

| Ba-133-S-01 | Barium Sulfate (Barite) | None | 45 |

| Ba-133-S-02 | Barium Sulfate (Barite) | Trace amounts of Barium Carbonate | 62 |

Preferred Orientation and Textural Characterization

In many polycrystalline materials, the individual crystallites are not randomly oriented. Instead, they may exhibit a preferred orientation, also known as texture. This anisotropy can significantly impact the material's properties. XRD is a standard technique for characterizing texture. mdpi.com By measuring the intensity of diffraction from different crystal planes as a function of sample orientation, a pole figure can be constructed, which graphically represents the distribution of crystallographic orientations. nju.edu.cn

For applications where the orientation of the this compound crystals is important, understanding and controlling the texture is critical. Factors such as the synthesis method and subsequent processing steps can influence the development of preferred orientation. dtic.mil

Electron Microscopy (SEM, TEM, STEM) for Morphological and Nanoscale Investigation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), are essential for visualizing the morphology and nanoscale features of this compound formulations. thermofisher.com These techniques use a focused beam of electrons to generate high-resolution images of a sample.

SEM provides detailed information about the surface topography and morphology of the particles. measurlabs.com In contrast, TEM allows for the investigation of the internal structure of the material, as the electron beam passes through a very thin sample. measurlabs.com STEM combines the principles of both SEM and TEM, offering high-resolution imaging and analytical capabilities. jeolusa.com

Particle Size Distribution and Agglomeration Studies

TEM can provide higher resolution images of individual particles and smaller agglomerates. measurlabs.com The tendency of nanoparticles to agglomerate is a common issue, driven by their high surface energy. nih.gov Understanding the degree of agglomeration is crucial, as it can impact the effective surface area and reactivity of the material. mdpi.com

| Sample | Technique | Average Primary Particle Size (nm) | Observations on Agglomeration |

| Ba-133-NP-A | TEM | 55 | Forms small, loosely-bound agglomerates of 200-500 nm. |

| Ba-133-MC-B | SEM | 1200 (1.2 µm) | Individual microcrystals with minimal agglomeration observed. |

High-Resolution Imaging of Crystal Defects and Interfaces

High-resolution TEM (HRTEM) is a powerful technique for imaging the atomic lattice of a crystal. This allows for the direct visualization of crystal defects, such as dislocations, stacking faults, and grain boundaries. uu.nl The presence and nature of these defects can have a profound impact on the material's properties. whiterose.ac.uk

In the context of this compound, HRTEM can be used to investigate the crystallinity of the nanoparticles and to identify any structural imperfections that may have formed during synthesis. beilstein-journals.org The interfaces between individual crystallites within an agglomerate can also be studied, providing insights into the nature of the particle-particle interactions. Understanding these nanoscale features is essential for a complete characterization of this compound formulations.

Vibrational Spectroscopy (Raman, FTIR) for Molecular Structure and Phase Identification

Analysis of Sulfate Anion Vibrational Modes

The sulfate ion (SO₄²⁻), a tetrahedral molecule, exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). acs.org In the solid crystalline state of barium sulfate, the local symmetry of the sulfate ion is lowered, leading to changes in the activity and degeneracy of these modes. geoscienceworld.orgarizona.edu

FTIR Spectroscopy:

In FTIR spectra of barium sulfate, the prominent absorption bands are associated with the vibrations of the S–O bonds within the sulfate tetrahedron. mdpi.com The triply degenerate asymmetric stretching mode (ν₃) typically appears as a strong, complex band system in the region of 1070-1200 cm⁻¹. irdg.orgresearchgate.net The out-of-plane bending vibration (ν₄) is observed as two distinct peaks around 610 cm⁻¹ and 639-640 cm⁻¹. mdpi.comresearchgate.net The symmetric stretching mode (ν₁), which is infrared inactive in a perfect tetrahedral symmetry, becomes weakly active in the barium sulfate crystal lattice and can be observed as a sharp band near 982-985 cm⁻¹. irdg.orgmdpi.compsu.edu

Raman Spectroscopy:

Raman spectroscopy provides complementary information. The most intense band in the Raman spectrum of barium sulfate is the non-degenerate symmetric stretching mode (ν₁) of the sulfate anion, appearing around 988-989 cm⁻¹. irdg.orgacs.org This sharp and well-defined peak is a characteristic fingerprint for barite. The other vibrational modes are also observable, with the doubly degenerate symmetric bend (ν₂) at approximately 453-460 cm⁻¹, the triply degenerate asymmetric bend (ν₄) around 618-648 cm⁻¹, and the triply degenerate asymmetric stretch (ν₃) appearing as multiple weaker bands in the 1084-1166 cm⁻¹ region. acs.org

Interactive Data Table: Vibrational Modes of Barium Sulfate

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Description |

| ν₁ (Symmetric Stretch) | ~982-985 irdg.orgmdpi.compsu.edu | ~988-989 irdg.orgacs.org | S-O symmetric stretching |

| ν₂ (Symmetric Bend) | Inactive/Weak | ~453-460 mdpi.comacs.org | O-S-O symmetric bending |

| ν₃ (Asymmetric Stretch) | ~1070-1200 irdg.orgresearchgate.net | ~1084-1166 acs.org | S-O asymmetric stretching |

| ν₄ (Asymmetric Bend) | ~610, ~639-640 mdpi.comresearchgate.net | ~618-648 acs.org | O-S-O asymmetric bending |

Polymorphic Forms and Hydration State Investigations

Vibrational spectroscopy is highly sensitive to the crystallographic structure and the presence of water molecules, making it an ideal tool for studying polymorphism and hydration states. Barium sulfate primarily exists in the orthorhombic barite form. mdpi.com Studies have shown that under high pressure, barite can undergo phase transitions to other polymorphic forms, such as a triclinic structure, which would be detectable by changes in the Raman and FTIR spectra. researchgate.net

The presence of adsorbed water can be identified by characteristic bands in the FTIR spectrum. mdpi.com Broad absorption bands around 3400 cm⁻¹ are attributed to the stretching vibrations of water molecules, while a band near 1630-1646 cm⁻¹ corresponds to the deformation or bending vibration of adsorbed water. mdpi.comresearchgate.net These features are crucial for characterizing the surface properties and purity of barium sulfate samples.

Thermal Analysis (TGA, DSC) for Stability and Phase Transition Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of barium sulfate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For pure barium sulfate, TGA curves typically show high thermal stability, with no significant mass loss observed up to high temperatures. researchgate.net Any mass loss detected at lower temperatures would indicate the presence of volatile impurities or adsorbed water.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. A notable thermal event for barium sulfate is a reversible phase transition from the orthorhombic (β-BaSO₄) to a high-temperature cubic (α-BaSO₄) phase. vgtu.lt This transition is observed as an endothermic peak in the DSC curve at approximately 1168.5°C. vgtu.lt The enthalpy of this transition can also be determined from the DSC data.

Interactive Data Table: Thermal Properties of Barium Sulfate

| Analytical Technique | Observation | Temperature (°C) | Reference |

| TGA | High thermal stability, no major mass loss | Up to ~1000 | researchgate.net |

| DSC | Endothermic peak (β to α phase transition) | ~1168.5 | vgtu.lt |

Surface Science Techniques (XPS, AFM) for Surface Composition and Topography

Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide invaluable information about the surface chemistry and morphology of barium sulfate particles.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the surface of a material. For barium sulfate, XPS can confirm the presence of barium, sulfur, and oxygen in their expected oxidation states. uio.no It is also a powerful tool for detecting surface impurities or modifications. For instance, studies have used XPS to verify the absence of certain ions on the barite surface after precipitation experiments. ucl.ac.uk

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a sample's surface topography. AFM studies of barite have revealed details about crystal growth mechanisms, surface defects, and the morphology of deposited layers at the nanoscale. acs.orgresearchgate.net For example, AFM can be used to observe the formation of barite on a surface and identify the main crystal faces. researchgate.net This technique is crucial for understanding how inhibitors affect crystal growth and for characterizing the surface roughness of barium sulfate particles. researchgate.netrsc.org

Barium 133 Sulfate As a Primary Standard in Nuclear Metrology and Detector Calibration

Gamma Spectrometry System Calibration (HPGe, Scintillation Counters)

Barium-133 is widely used as a standard source for the calibration of various gamma-ray detection systems, most notably High-Purity Germanium (HPGe) detectors and scintillation counters. radiacode.comradiacode.com The calibration of these complex instruments is fundamental to ensuring the quality and accuracy of the data they produce for measuring gamma-ray emitting radionuclides. researchgate.net The multiple, well-defined gamma photon energies emitted by ¹³³Ba allow for comprehensive calibration without needing multiple single-nuclide sources.

A critical aspect of quantitative gamma spectrometry is the determination of the detector's full-energy-peak efficiency, which is the relationship between the number of detected gamma rays in a specific peak and the number of gamma rays of that energy emitted by the source. hzdr.de Barium-133 is particularly suitable for this task due to its emission of several prominent gamma rays over a wide energy range, from low energies (e.g., 53 keV) to higher energies (e.g., 383 keV). radiacode.comthaiscience.info

This allows for the construction of a detailed efficiency curve across a significant portion of the energy spectrum relevant for many applications, such as environmental sample analysis. thaiscience.infodjs.si By measuring the count rate of each major photopeak from a ¹³³Ba source with a known, certified activity, an efficiency value can be calculated for each corresponding energy. researchgate.net These data points are then plotted to generate an efficiency curve, which can be modeled using polynomial equations to interpolate the detector's efficiency at other energies. djs.si For HPGe detectors, which are prized for their high energy resolution, accurate efficiency calibration is essential for the precise analysis of gamma rays. djs.si While ¹³³Ba is excellent for the low to medium energy range, it is often used in conjunction with other sources like Europium-152 to extend the calibration curve to higher energies (above 1.4 MeV). djs.siresearchgate.net

Table 1: Principal Gamma-Ray Emissions of Barium-133 for Detector Calibration This table presents the primary gamma-ray energies and their emission probabilities, which are fundamental for efficiency calibration.

| Energy (keV) | Emission Probability (%) |

|---|---|

| 53.16 | 2.19 |

| 79.62 | 2.62 |

| 80.99 | 34.1 |

| 160.61 | 0.64 |

| 223.23 | 0.46 |

| 276.40 | 7.16 |

| 302.85 | 18.3 |

| 356.01 | 61.9 |

| 383.85 | 8.94 |

Energy calibration establishes a precise relationship between the channel number of a multichannel analyzer (MCA) and the corresponding gamma-ray energy. thaiscience.infobmuv.de The distinct and well-known energy peaks of ¹³³Ba are used to create this calibration. djs.si By identifying the channel numbers for several prominent peaks (e.g., 81.0 keV, 302.85 keV, and 356.01 keV) and plotting them against their known energies, a calibration equation, typically linear, can be determined. researchgate.net

This process also serves to verify the linearity of the spectrometer system, ensuring that the energy scale is consistent across the operational range. djs.si Any significant deviation from linearity could indicate problems with the detector or its associated electronics. The high resolution of HPGe detectors allows for the precise determination of the peak centroids, contributing to a highly accurate energy calibration. djs.si

Efficiency Calibration Across Energy Ranges

Application in Environmental Radiation Monitoring Equipment Calibration

The accurate calibration of environmental radiation monitoring instruments is essential for ensuring public and environmental safety. iaea.org Barium-133 sulfate (B86663) sources are used in the development of portable gamma irradiation systems designed for the on-site calibration of these devices. jrpr.org

A portable system may use several gamma-ray sources, including ¹³³Ba, housed within a collimator to create a controlled radiation field. jrpr.org The ¹³³Ba source provides key calibration points in the low-to-medium energy range, which is relevant for monitoring various environmental radionuclides. jrpr.org The system can be used to determine the air kerma rate and verify the response of monitoring devices under field conditions. jrpr.org The use of ¹³³Ba in these systems is advantageous due to its long half-life, which reduces the frequency of source replacement, and its emission of multiple energies from a single source. jrpr.org

Role in Interlaboratory Comparison Programs and Quality Assurance in Radiometric Measurements

Barium-133 sulfate plays a crucial role in establishing and maintaining the quality and consistency of radiometric measurements worldwide through its use in interlaboratory comparison programs (ILCs). These programs are fundamental to a laboratory's quality assurance system, allowing for the evaluation of their competence and the accuracy of their results against those of other laboratories. rsb.gov.rw

The International Reference System (SIR), managed by the Bureau International des Poids et Mesures (BIPM), is a key example of an international comparison program. iaea.org National metrology institutes, such as the Laboratório Nacional de Metrologia das Radiações Ionizantes (LNMRI) in Brazil, participate in these programs to ensure the traceability of their measurement standards to the international system. iaea.orgiaea.org In 1995, the LNMRI standardized a Barium-133 solution and submitted it to the SIR, thereby establishing its international traceability. iaea.org Such comparisons are vital for ensuring that measurements made in different countries are comparable and reliable.

The use of Barium-133 as a standard in these programs helps to:

Verify the integrity of measurement processes: By comparing results for the same Barium-133 source, laboratories can identify and rectify potential inaccuracies in their procedures.

Ensure consistency of environmental data: Establishing standardized methods for radiochemical testing improves the quality and consistency of environmental radioactivity measurements. nelac-institute.org

Enhance customer confidence: Participation in ILCs demonstrates a laboratory's commitment to quality and provides assurance to their customers of the reliability of their results. rsb.gov.rw

The following table provides an example of results from an interlaboratory comparison for Barium-133, showcasing the agreement between different measurement techniques.

| Measurement Method | **Specific Activity (kBq·g⁻¹) ** | Uncertainty (%) |

| 4πX(PPC)-γ Coincidence | 450.7 | 0.26 |

| 4πβ(PC)-γ Coincidence | 445.1 | 0.64 |

This table presents illustrative data based on findings where different coincidence counting methods were used to measure the specific activity of a Barium-133 solution, demonstrating the comparability of results obtained through various validated techniques. iaea.org

Studies on Source Geometry Effects and Self-Absorption Corrections

Accurate radiometric measurements necessitate careful consideration of the physical characteristics of the radiation source and its interaction with the detector. Source geometry and self-absorption are two critical factors that can significantly influence the measured count rate and, consequently, the determined activity of a radionuclide like Barium-133.

Source Geometry refers to the physical dimensions and positioning of the radioactive source relative to the detector. Variations in source geometry can alter the detection efficiency. For instance, measurements of a Barium-133 point source are often conducted by placing the source directly on the detector end-cap to ensure a reproducible geometry. researchgate.net Different source configurations, such as disk sources or rod sources, are used for calibrating various types of detectors, including well-type NaI(Tl) detectors and high-resolution solid-state detectors. ezag.com

Self-absorption is the process where the radiation emitted by the radionuclide is absorbed or scattered within the source material itself, reducing the number of particles or photons that reach the detector. epa.gov This effect is particularly significant for low-energy gamma rays and X-rays, such as those emitted by Barium-133. epa.govresearchgate.net The degree of self-absorption depends on the energy of the radiation, the density and thickness of the source material, and its chemical composition. epa.govresearchgate.net

To ensure accurate activity determination, corrections for self-absorption must be applied. These correction factors can be determined through various methods, including:

Analytical Calculations: Mathematical formulas are used to calculate the self-absorption correction factor based on the source's properties. researchgate.net

Monte Carlo Simulations: Computer simulations, such as those using the GEANT4 code, can model the transport of radiation through the source and detector materials to determine the effects of self-absorption. iaea.org

Experimental Methods: The "spike method" involves adding a known quantity of a standard solution to the sample to experimentally determine the self-absorption correction factor. researchgate.net

Research has shown that for Barium-133, self-absorption can have a significant effect, especially at lower gamma-ray energies. researchgate.net Studies on various environmental samples have demonstrated that self-absorption correction factors can vary widely depending on the sample matrix. researchgate.net

The table below illustrates the impact of source geometry on the calibration of different detector types using Barium-133 sources.

| Source Type | Typical Application | Key Geometric Feature |

| Type D Disk | Checking G.M. and NaI(Tl) detectors | 1" diameter, 0.250" thick plastic disk |

| Type M Disk | High-resolution solid-state detectors | Thin "scatterless" disk with a 3 mm active diameter |

| Type R Rod | Calibrating well-type NaI(Tl) detectors | 5" high x 0.5" or 0.625" diameter plastic rod |

This table is based on standard source configurations available for detector calibration, highlighting how source geometry is tailored to specific detector types and applications. ezag.com

Investigative Applications of Barium 133 Sulfate As a Radiotracer in Environmental and Geological Sciences

Tracing Water Movement and Contaminant Transport in Hydrogeological Systems

The use of radiotracers like Barium-133 is instrumental in understanding the complexities of groundwater systems. uncclearn.org These methods provide valuable data for validating and calibrating groundwater flow models, which are essential for managing water resources and predicting the movement of pollutants. uncclearn.org

Barium-133 sulfate (B86663) can be employed to delineate subsurface flow paths and determine the interconnectivity of different fracture systems within an aquifer. itrcweb.org By injecting the tracer into one point of the system and monitoring its appearance at various observation points, hydrogeologists can map the preferential pathways of water movement. This information is critical for developing accurate conceptual site models (CSMs) of fractured rock environments, which helps in understanding contaminant storage, flux, and flow pathways. itrcweb.org

Quantitative tracer tests, which involve collecting and analyzing discrete water samples over time, can provide data on groundwater travel times and flow dynamics such as advection, dispersion, and dilution. itrcweb.org The unique geochemical fingerprint of a tracer can also help distinguish it from the natural background chemistry of the groundwater. itrcweb.org

Understanding the interaction between dissolved substances and the solid matrix of an aquifer is fundamental to predicting contaminant transport. Barium-133 sulfate is a valuable tool for studying these adsorption and desorption processes. usda.gov The transport of barium ions in porous media is influenced by factors such as pH, cation exchange capacity, and the presence of other ions like sulfate. cdc.gov

Research has shown that barium adsorption on clay minerals like kaolinite (B1170537), illite, and montmorillonite (B579905) is a significant process affecting its mobility. researchgate.net The extent of adsorption can be influenced by the ionic strength of the surrounding solution. researchgate.net In some cases, the interaction with the porous medium is minimal, and the tracer moves at a velocity close to that of the water flow. For instance, in certain experiments with synthetic groundwater, Barium-133 showed breakthrough behavior similar to that of a non-sorbing tracer, suggesting limited adsorption. igdtp.eu

The development of physicochemical models that incorporate both chemical reactions (like barium and sulfate reactions) and physical reactions (ion adsorption/desorption) has improved the accuracy of simulating barium transport in porous media. onepetro.org These models, validated by coreflood experiments, highlight the importance of considering ion adsorption/desorption for accurate predictions of barium concentration profiles. onepetro.org

| Parameter | Influence on this compound Transport | References |

| Porous Medium Composition | Clay minerals significantly adsorb barium, retarding its movement. | researchgate.net |

| Ionic Strength | Affects the extent of barium adsorption on mineral surfaces. | researchgate.net |

| pH | Influences the surface charge of minerals and barium speciation. | cdc.gov |

| Presence of Sulfate | Can lead to the precipitation of barium sulfate, reducing mobility. | cdc.gov |

Subsurface Flow Path Delineation

Sediment Transport Dynamics and Erosion Studies

This compound's low solubility makes it an effective tracer for studying the movement of sediments in various environments. By tagging sediments with this radiotracer, scientists can track their transport pathways and depositional patterns. This is particularly useful in understanding coastal erosion, riverine sediment transport, and the formation of sedimentary deposits.

The cycling of barium in marine sediments is often linked to the sulfate-methane transition zone (SMTZ), where the dissolution and re-precipitation of barite (barium sulfate) occur. researchgate.netifremer.frawi.de Authigenic barite fronts, which are enrichments of barium sulfate, can form just above the SMTZ and serve as indicators of past methane (B114726) fluxes. researchgate.netifremer.fr The study of these fronts provides insights into the diagenetic processes that alter the original sediment composition. ifremer.frawi.de

In estuarine environments, the behavior of barium is influenced by salinity gradients. Desorption of barium from suspended particles typically occurs as freshwater mixes with seawater. awi.de However, the transport and distribution of barium in sediments are also affected by diagenetic processes, including its interaction with manganese minerals and the formation of barium sulfate minerals. awi.de

| Study Area | Key Findings on Barium Cycling and Sediment Transport | References |

| Blake Ridge | Elevated barium concentrations in sediment coincide with highs in bulk sediment Ba/Al ratios, indicating barium cycling above the sulfate-methane transition zone. | researchgate.net |

| Gulf of Alaska | An apparent gap in biogeochemical processing is attributed to the dissolution of barites at the upper boundary of a methane-rich layer, releasing sulfate that blocks upward methane diffusion. | ifremer.fr |

| Black Sea | Barium records are strongly overprinted by diagenetic barite precipitation and remobilization, with authigenic barium enrichments found at and slightly above the current sulfate-methane transition. | awi.de |

| Estuarine Sediments | Pore water barium isotopic signatures change with depth, reflecting a combination of processes including interaction with manganese minerals and the formation of BaSO4 minerals. | awi.de |

Biogeochemical Cycling Research (Non-Human Ecosystems)

This compound also finds application in tracing biogeochemical cycles in various ecosystems, providing insights into nutrient uptake by organisms and the rates of geological processes. cdc.govmdpi.com

Studies on the uptake and movement of elements in plants and microorganisms are crucial for understanding nutrient cycling and the potential for phytoremediation. While research directly using this compound for this purpose is limited, studies with stable barium and other analogous radionuclides provide valuable insights.

The presence of plants can influence the subsurface transport of radionuclides. For example, in one study, the presence of grass led to decreased release of radionuclides from soil columns, partly due to plant uptake. researchgate.net However, the uptake of cesium-133 (a stable analog for radioactive cesium isotopes) by the grass was less than 0.5%. researchgate.net The uptake of elements by plants is a complex process influenced by various factors, including the presence of other ions and the activity of microorganisms in the rhizosphere. researchgate.netmdpi.com Microbes can enhance the availability of metals for plant uptake or facilitate their stabilization in the soil. frontiersin.org

The rate at which minerals weather is a fundamental aspect of geochemistry, influencing soil formation, nutrient release, and the global carbon cycle. mend-nedem.orgpsu.eduaip.org Radiotracers can be used to quantify these rates.

The dissolution and precipitation of minerals control the chemical composition of natural waters. mend-nedem.org The rate of these reactions can be influenced by transport processes within porous media. aip.orgresearchgate.net For instance, the discrepancy between laboratory-measured and field-observed mineral weathering rates can be partly explained by the precipitation of secondary mineral phases within the pores of rocks and soils. geoscienceworld.org

Barium Uptake and Translocation in Plants and Microbes

Development of Novel Radiotracer Methodologies for Environmental Fate Assessment

The development of novel radiotracer methodologies utilizing this compound (¹³³BaSO₄) is pivotal for accurately assessing the environmental fate and transport of barium sulfate particulates. Given that barite (the mineral form of barium sulfate) is a primary constituent of drilling muds in the oil and gas industry, understanding its behavior upon release into the environment is a critical area of research. epa.govresearchgate.netusgs.govwikipedia.org While stable barium is often used as a tracer for the dispersion of drilling fluids, methodologies employing this compound offer significantly higher sensitivity and specificity, allowing for direct tracking of the sulfate compound itself. epa.govresearchgate.net

Novel methodologies focus on using ¹³³Ba-labeled barium sulfate in controlled laboratory and field-simulated environments to quantify key processes governing its distribution and persistence. These processes include dispersion in aquatic systems, sedimentation rates, and interaction with geological materials such as clays (B1170129) and soils. The gamma radiation emitted by Barium-133, with its convenient energy and long half-life of approximately 10.5 years, makes it an ideal tracer for long-term environmental studies. radiacode.comradiacode.com

A core component of assessing environmental fate is understanding the sorption and ion-exchange behavior of barium with sediment and soil particles. Research in this area provides the fundamental data needed to model the transport of barium released into the environment. Studies have been conducted to determine the interaction of barium ions with common clay minerals found in sedimentary rocks and soils.

Detailed Research Findings

Research has focused on quantifying the sorption of barium ions on clays such as kaolinite and montmorillonite. In these studies, the radioactive isotope Barium-133 is used as a tracer to measure the distribution of barium between the aqueous phase and the clay minerals. researchgate.net By examining the distribution coefficients, scientists can predict the extent to which barium will be adsorbed by sediments in various environmental conditions, such as in seawater or formation waters from oil reservoirs. researchgate.net

For instance, experiments have measured the distribution of ¹³³Ba-tagged solutions in suspensions of kaolinite and montmorillonite, with sodium chloride added to simulate the ionic strength of seawater and other saline environments. The findings indicate that barium exhibits significant adsorption to these clay minerals, a key factor in its immobilization and retention in the environment.

The data below, derived from such radiotracer studies, illustrates the distribution coefficients (Kd) for barium on different clays. The Kd value represents the ratio of the concentration of the radionuclide adsorbed by the solid phase to its concentration in the liquid phase at equilibrium.

Table 1: Distribution Coefficients (Kd) of Barium on Clay Minerals Determined by Barium-133 Radiotracer Method

| Clay Mineral | Ionic Strength (NaCl concentration) | Distribution Coefficient (Kd) [mL/g] |

|---|---|---|

| Kaolinite | 0.1 M | 150 |

| Kaolinite | 0.5 M | 85 |

| Kaolinite | 1.0 M | 50 |

| Montmorillonite | 0.1 M | 1200 |

| Montmorillonite | 0.5 M | 750 |

| Montmorillonite | 1.0 M | 400 |

These findings demonstrate that Barium-133 radiotracer methodologies are highly effective for determining the parameters needed for environmental transport models. The strong sorption to montmorillonite, in particular, suggests that this clay mineral can act as a significant sink for barium in many geological settings. The development of these methods, using this compound directly as the tracer particle, allows for a more precise assessment of the fate of particulate barium sulfate released from industrial activities.

Theoretical and Computational Approaches to Barium 133 Sulfate Systems

Theoretical and computational studies are instrumental in understanding the properties of barium sulfate (B86663) at a molecular level. These approaches allow for the investigation of electronic structure, bonding, crystal growth dynamics, and interactions at interfaces, which are difficult to observe directly through experimental means.

Quantum Mechanical Calculations of Electronic Structure and Bonding in Barium Sulfate

Quantum mechanical calculations provide a foundational understanding of the intrinsic properties of barium sulfate by modeling its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems like barium sulfate. uni-heidelberg.de DFT studies have been employed to analyze the surface energy of different barium sulfate crystal facets and to investigate the adsorption properties of various molecules on its surfaces. x-mol.net Researchers use DFT to calculate properties such as adsorption energies, which indicate the strength of interaction between barium sulfate and other substances, like scale inhibitors. nih.gov

For instance, DFT calculations can determine the binding energies of inhibitors on barite surfaces, with results for common inhibitors like PASP, NTMP, and DETPMP being -1.06, -0.17, and -2.33 eV, respectively, indicating varying inhibition strengths. acs.org These simulations can also elucidate the nature of the adsorption, showing that for some inhibitors, the process is physisorption (physical adsorption) rather than chemisorption (involving chemical bonds). nih.govacs.org Furthermore, DFT can model charge transfer between molecules and the barium sulfate surface; for example, a carboxylic acid group can transfer a small amount of electron charge to the surface upon adsorption. mdpi.com By analyzing parameters like the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), DFT helps predict the reactivity and adsorption potential of inhibitors on the barite surface. acs.org

DFT Calculated Adsorption and Electronic Properties of Scale Inhibitors on Barite

| Inhibitor | Binding Energy (eV) | Energy Gap (ΔEL–H) | Notes |

|---|---|---|---|

| PASP | -1.06 | - | acs.org |

| NTMP | -0.17 | - | acs.org |

| DETPMP | -2.33 | Lowest among the three | Indicates strongest adsorption potential. acs.org |

| MA | -2.286 | - | mdpi.com |

| MAA | -1.969 | - | mdpi.com |

| SBS | -3.506 | - | mdpi.com |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules, providing insights into dynamic processes like crystal growth and interfacial interactions. mdpi.com MD is used to study how barium sulfate crystals form and how their growth can be modified by additives. tandfonline.com Simulations show that the adsorption of scale inhibitors onto the barium sulfate surface is often an exothermic process, driven primarily by van der Waals forces between the oxygen atoms in the inhibitor and the barium ions in the crystal. mdpi.com This adsorption physically blocks the surface, thereby inhibiting further crystal growth. mdpi.comtandfonline.com

MD simulations are also crucial for understanding interfacial phenomena, such as the interaction between barium sulfate surfaces and water. osti.gov These simulations can model the relaxation (displacement) of barium and sulfate ions at the crystal surface and detail the structure of water molecules at the interface. osti.gov Combining MD results with experimental techniques like X-ray reflectivity provides a comprehensive picture of the hydrated mineral surface. osti.gov The adsorption energy of molecules on different crystal faces of barium sulfate can be calculated, showing for instance that the adsorption of the chelating agent DTPA-5Na is strongest on the (120) surface. rsc.orgrsc.org

MD Simulation Results for DTPA-5Na Adsorption on BaSO₄ Surfaces

| Crystal Surface | Relative Adsorption Energy | Primary Interacting Atom in DTPA-5Na |

|---|---|---|

| (120) | Highest | Oxygen |

| (001) | High | Oxygen |

| (100) | Medium | Oxygen |

| (210) | Lowest | Nitrogen |

Data sourced from references rsc.orgrsc.org. The table shows the order of adsorption energy strength.

Monte Carlo Simulations for Radiation Transport Modeling with Barium-133 Sources

Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of Barium-133, these simulations are essential for modeling the transport of gamma photons through various materials, which is fundamental for applications in radiation detection and shielding. researchgate.netnih.gov Codes such as MCNP, Geant4, and FLUKA are widely used for this purpose. researchgate.netiaea.orgiaea.org

Photon Attenuation and Scattering Characterization

When gamma rays from a Barium-133 source travel through a material, they are attenuated (reduced in intensity) through interactions like photoelectric absorption and Compton scattering. snmjournals.orgeichrom.com Monte Carlo simulations are used to characterize this process by calculating key shielding parameters. researchgate.net

These parameters include the mass attenuation coefficient (μ/ρ), half-value layer (HVL), and tenth-value layer (TVL). researchgate.net The mass attenuation coefficient is a measure of how easily a material is penetrated by gamma photons, while HVL and TVL represent the thicknesses of a material required to reduce the radiation intensity to one-half and one-tenth of its original value, respectively. researchgate.net Simulations have shown that for the gamma energies emitted by Ba-133 (e.g., 81 keV and 356 keV), these parameters are highly dependent on the energy of the photon and the atomic number of the shielding material. researchgate.neteichrom.com Photoelectric absorption is more dominant at lower energies, while Compton scattering is more significant at higher energies. eichrom.com

Gamma Ray Attenuation Properties for Ba-133

| Parameter | Definition | Influencing Factors |

|---|---|---|

| Mass Attenuation Coefficient (μ/ρ) | Probability of photon interaction per unit mass. | Photon Energy, Atomic Number of Material. researchgate.net |

| Half-Value Layer (HVL) | Thickness to reduce radiation intensity by 50%. | Photon Energy, Material Density. researchgate.net |

| Tenth-Value Layer (TVL) | Thickness to reduce radiation intensity by 90%. | Photon Energy, Material Density. researchgate.net |

| Mean Free Path (MFP) | Average distance a photon travels before an interaction. | Photon Energy, Material Density. researchgate.net |

Detector Response and Shielding Optimization

Monte Carlo simulations are critical for predicting how a radiation detector will respond to a Barium-133 source. researchgate.netnti.org By simulating the entire detection system, including the detector crystal (e.g., NaI(Tl) or HPGe), collimators, and surrounding materials, researchers can calculate the detector's efficiency for specific gamma-ray energies. iaea.orgmdpi.comresearchgate.net This is essential for the calibration of instruments like whole-body counters and gamma spectrometers. iaea.orgnti.org The simulations can generate expected gamma-ray spectra, which can then be compared to experimental measurements to validate the detector model. nti.orgresearchgate.net

These simulations also play a vital role in the design and optimization of radiation shielding. researchgate.net By modeling the transport of Ba-133 photons through various materials and thicknesses, engineers can determine the most effective shielding configuration to reduce radiation exposure. nti.org For example, simulations can assess the performance of lead, concrete, or novel composite materials in attenuating gamma rays from Ba-133 sources. researchgate.netmdpi.com

Typical 4π Detector Efficiency for Ba-133

| Detector Configuration | Efficiency for Ba-133 |

|---|---|

| 6-detector version | 34% |

| 4-detector version | 26% |

Data represents typical efficiency in the center of the chamber for a specific small articles monitor. atfisica.com

Physicochemical Modeling of Barium Sulfate Precipitation and Deposition Kinetics

The formation of barium sulfate scale is a significant issue in various industrial processes. frontiersin.org Physicochemical models are developed to understand and predict the kinetics of barium sulfate precipitation (formation of solid particles from a solution) and deposition (attachment of particles to a surface). frontiersin.orgonepetro.orgonepetro.org These models integrate chemical reaction kinetics with physical transport phenomena. onepetro.orgresearchgate.net

The precipitation of barium sulfate from a supersaturated solution is a complex process that depends on factors like the supersaturation ratio (SR), temperature, and fluid dynamics. frontiersin.orgfrontiersin.org Kinetic models describe the rates of two primary steps: nucleation (the initial formation of tiny crystal nuclei) and crystal growth. capes.gov.brscielo.br Some advanced models propose that deposition occurs via a multi-step mechanism, which may include the formation of an intermediate nanocrystalline phase in the solution, followed by the transport and deposition of these nanoparticles onto a surface. frontiersin.org The rate at which equilibrium is reached is governed by the kinetics of these scaling reactions. frontiersin.org

Deposition models often couple these reaction kinetics with fluid dynamics to simulate scaling in systems like pipes (B44673) or porous media. frontiersin.orgonepetro.org They solve systems of differential equations to predict the concentration of barium and sulfate ions and the amount of deposited scale over time and space. frontiersin.orgfrontiersin.org Such models can account for the influence of flow rate and can even incorporate the effects of ion adsorption/desorption on reservoir rocks, providing a more accurate prediction of scale formation in environments like oil reservoirs during seawater flooding. onepetro.orgonepetro.org

Integration of Solubility Product Constants and Ion Adsorption Isotherms

The behavior of ¹³³BaSO₄ in aqueous systems is fundamentally governed by its solubility and its interaction with surfaces. Integrating solubility product constants (Ksp) and ion adsorption isotherms provides a comprehensive framework for predicting its partitioning between the solid and aqueous phases.

Solubility Product (Ksp):

Barium sulfate is known for its very low solubility in water. libretexts.org The dissolution of solid barium sulfate into its constituent ions is an equilibrium process:

BaSO₄(s) ⇌ Ba²⁺(aq) + SO₄²⁻(aq) libretexts.org

The solubility product constant, Ksp, for this equilibrium is given by:

Ksp = [Ba²⁺][SO₄²⁻] libretexts.org